REACTION_SMILES
|
[Cl:1][c:2]1[c:3]([N+:16]([O-:17])=[O:18])[cH:4][c:5](-[c:8]2[n:9][n:10][c:11]([CH3:15])[c:12](=[O:14])[nH:13]2)[cH:6][cH:7]1.[Sn:19]([Cl:20])([Cl:21])([Cl:22])[Cl:23]>>[Cl:1][c:2]1[c:3]([NH2:16])[cH:4][c:5](-[c:8]2[n:9][n:10][c:11]([CH3:15])[c:12](=[O:14])[nH:13]2)[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nnc(-c2ccc(Cl)c([N+](=O)[O-])c2)[nH]c1=O
|
Name
|
Cl[Sn](Cl)(Cl)Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nnc(-c2ccc(Cl)c(N)c2)[nH]c1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |